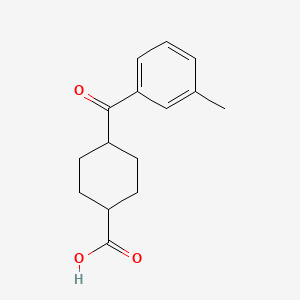

cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

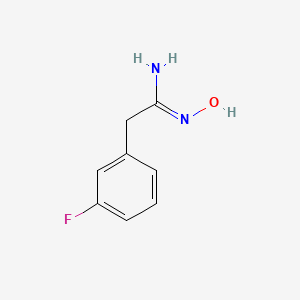

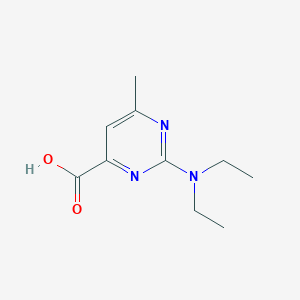

“Cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 246.31 . The compound is not chirally pure, meaning it contains a mixture of enantiomers .

Molecular Structure Analysis

The molecular formula of “this compound” is C15H18O3 . The InChI code for this compound is 1S/C15H18O3/c1-10-3-2-4-13(9-10)14(16)11-5-7-12(8-6-11)15(17)18/h2-4,9,11-12H,5-8H2,1H3,(H,17,18)/t11-,12+ .Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.31 . It’s a chiral compound and is not chirally pure .Scientific Research Applications

Catalytic Oxidation of Cyclohexene

The study by Cao et al. (2018) discusses the catalytic oxidation of cyclohexene, which can lead to various products with different oxidation states and functional groups. This process is significant for chemical industry applications, highlighting the importance of controllable and selective oxidation reactions. The review summarizes recent advances, offering a guide for such oxidations, potentially relevant to the manipulation of similar compounds (Cao et al., 2018).

Activity Coefficients at Infinite Dilution

Domańska et al. (2016) focused on the activity coefficients at infinite dilution for various solutes in ionic liquids, touching upon the separation abilities of these liquids for different hydrocarbons. This research could provide a foundation for understanding how cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid might interact in complex mixtures, given its structural similarity to the compounds discussed (Domańska et al., 2016).

Oxidation to Produce Ketone-Alcohol (KA) Oil

Abutaleb and Ali (2021) provided a comprehensive review of studies on the oxidation of cyclohexane, an essential reaction for producing cyclohexanol and cyclohexanone, known as KA oil. This review could shed light on the chemical processes relevant to the production and manipulation of similar chemical structures (Abutaleb & Ali, 2021).

Properties

IUPAC Name |

4-(3-methylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-3-2-4-13(9-10)14(16)11-5-7-12(8-6-11)15(17)18/h2-4,9,11-12H,5-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNGNKVIKYDDTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B1345331.png)

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1345335.png)